molecular formula C12H24O12 B12378118 [1-13Cgal]Lactose Monohydrate

[1-13Cgal]Lactose Monohydrate

Katalognummer: B12378118
Molekulargewicht: 361.30 g/mol
InChI-Schlüssel: WSVLPVUVIUVCRA-HPKHWNBYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-13Cgal]Lactose Monohydrate is a labeled form of lactose monohydrate, where the galactose moiety is isotopically labeled with carbon-13. Lactose monohydrate itself is a disaccharide composed of glucose and galactose, commonly found in milk and dairy products. The labeling with carbon-13 makes it a valuable tool in various scientific research applications, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1-13Cgal]Lactose Monohydrate involves the incorporation of carbon-13 into the galactose moiety. This can be achieved through enzymatic or chemical synthesis methods. The labeled galactose is then combined with glucose to form the disaccharide lactose. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the labeled compound.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of lactose using microorganisms that can incorporate carbon-13 into the galactose moiety. The resulting product is then purified and crystallized to obtain the monohydrate form .

Analyse Chemischer Reaktionen

Types of Reactions

[1-13Cgal]Lactose Monohydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form lactobionic acid.

    Reduction: Reduction reactions can convert lactose into lactitol.

    Substitution: Substitution reactions can occur at the hydroxyl groups of the sugar moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like bromine water for oxidation, reducing agents like sodium borohydride for reduction, and various acids or bases for substitution reactions. The conditions typically involve specific temperatures and pH levels to optimize the reaction yields.

Major Products

The major products formed from these reactions include lactobionic acid from oxidation, lactitol from reduction, and various substituted lactose derivatives from substitution reactions .

Wissenschaftliche Forschungsanwendungen

[1-13Cgal]Lactose Monohydrate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of [1-13Cgal]Lactose Monohydrate involves its incorporation into metabolic pathways where lactose is utilized. The carbon-13 label allows researchers to trace the metabolic fate of lactose, providing insights into the molecular targets and pathways involved. This includes the breakdown of lactose into glucose and galactose by the enzyme lactase and the subsequent utilization of these monosaccharides in cellular metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [1-13Cglc]Lactose Monohydrate: Similar to [1-13Cgal]Lactose Monohydrate but with the carbon-13 label on the glucose moiety.

    α-Lactose Hydrate: A different crystalline form of lactose with similar applications but without isotopic labeling.

Uniqueness

The uniqueness of this compound lies in its specific labeling of the galactose moiety with carbon-13, making it particularly useful for studies focused on the galactose component of lactose.

Eigenschaften

Molekularformel

C12H24O12

Molekulargewicht

361.30 g/mol

IUPAC-Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy(613C)oxane-3,4,5-triol;hydrate

InChI

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5+,6+,7-,8-,9-,10-,11?,12+;/m1./s1/i12+1;

InChI-Schlüssel

WSVLPVUVIUVCRA-HPKHWNBYSA-N

Isomerische SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([13C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O

Kanonische SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.